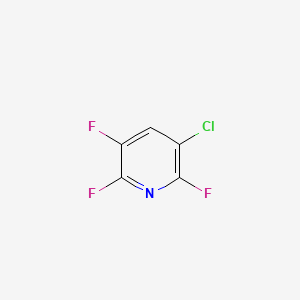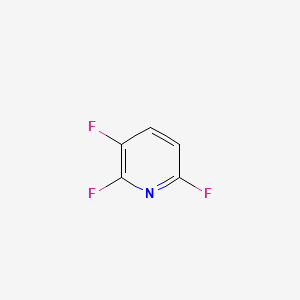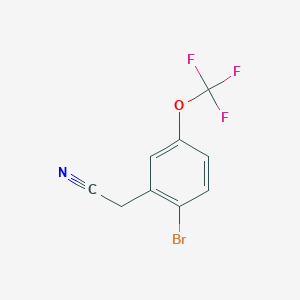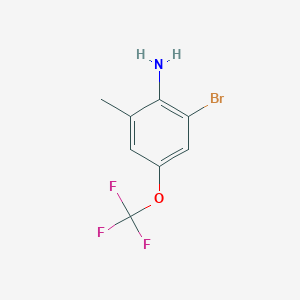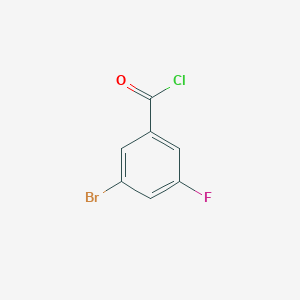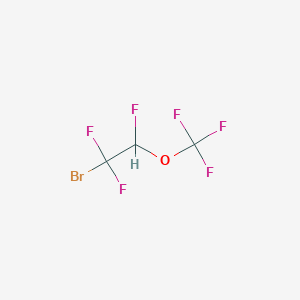
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of complex brominated benzene derivatives is a common theme, as seen in the total synthesis of a biologically active natural product involving a brominated benzyl benzene diol , and the preparation of sterically hindered aryl bromides . These studies suggest that the synthesis of brominated aromatic compounds is of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex and often requires multiple steps. For example, the natural product mentioned earlier was synthesized in five steps with an overall yield of 34% . Another study reports the synthesis of a brominated benzene derivative intended as a precursor for graphene nanoribbons, which involved characterization techniques such as NMR and IR spectroscopy . These examples indicate that the synthesis of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would likely involve multi-step reactions, possibly including bromination and protective group strategies.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, as indicated by the presence of rotational isomers and the observation of coalescence in NMR spectra at elevated temperatures . X-ray crystallography has been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as hydrogen bonding and Br...Br contacts . These findings suggest that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would also exhibit interesting structural features, potentially including non-classical hydrogen bonding and pi interactions.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . Additionally, the synthesis of 1,3-dioxolane derivatives involves condensation, reduction, sulfonylation, and bromination reactions . These studies imply that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" could participate in similar reactions, serving as a versatile intermediate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers and affect the compound's melting and boiling points . The introduction of electron-withdrawing groups such as trifluoromethyl can enhance the reactivity towards organometallic synthesis . These insights suggest that the physical and chemical properties of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would be shaped by the dioxolane group, potentially affecting its solubility, reactivity, and stability.
科学的研究の応用
Synthesis and Structural Characterization
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene and its derivatives are primarily used in the synthesis of complex compounds. For instance, 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands, derived from similar bromo compounds, have been synthesized and characterized for use as complexing agents in the ultra-trace determination of nickel via adsorptive stripping voltammetry (Hurtado et al., 2013).
Crystal Structure Analysis
The isostructural bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, which share similarities with 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene, have been examined for their supramolecular features such as hydrogen bonding and π–π interactions. These studies contribute to the understanding of molecular interactions and structures (Stein et al., 2015).
Organometallic Synthesis
Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized through reactions involving similar bromo compounds, are studied for their electrochemical properties. Such research is crucial in the field of organometallic chemistry for developing new materials with unique electronic properties (Fink et al., 1997).
Lactonization Processes
In chemical synthesis, 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene derivatives are used for lactonization processes. For example, trifluoroacetic acid-mediated lactonization of tert-butyl 2-(1,3-dioxol-2-yl)benzoates provides an efficient method for preparing isobenzofuran-1(3H)-ones, which are significant in synthetic organic chemistry (Kobayashi & Kuroda, 2014).
Fragmentation Studies
The fragmentation of carbohydrate anomeric alkoxy radicals, using reactions involving halogenated compounds similar to 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene, provides new synthetic routes to halo-bromo compounds. Such studies are pivotal in organic synthesis, offering new methodologies for creating complex molecules (González et al., 2003).
Fluorescence Studies
The synthesis and study of fluorescence properties of derivatives of 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene contribute to the development of new fluorescent materials. These materials have potential applications in areas like sensors and bioimaging (Zuo-qi, 2015).
特性
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSTIQYCXISNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373653 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96557-36-7 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2-(2-Bromobenzyl)-1,3-dioxolane a useful compound in organic synthesis?
A1: 2-(2-Bromobenzyl)-1,3-dioxolane serves as a valuable chiral building block in organic synthesis, specifically for creating enantiomerically pure compounds. The research highlights its use in preparing chiral 2-(2-Bromobenzyl)-1,3-dioxolanes. These compounds are then employed to control the stereochemistry during reactions with other molecules. [, ]
Q2: How does the chirality of the 1,3-dioxolane moiety in 2-(2-Bromobenzyl)-1,3-dioxolane influence the synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines?
A2: The researchers explored the ability of the chiral 1,3-dioxolane group to control diastereoselectivity during the addition of aryllithium species (derived from 2-(2-Bromobenzyl)-1,3-dioxolane) to acylimines. [] They discovered that different chiral 1,3-dioxolane groups led to varying ratios of diastereomeric products. This highlights the significance of the chiral 1,3-dioxolane in influencing the stereochemical outcome of the reaction and enabling the synthesis of specific diastereomers of 1-Aryl-1,2,3,4-tetrahydroisoquinolines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

